5,10-Dihydromirex
Description
5,10-Dihydromirex is a hydrogenated derivative of mirex, a chlorinated cyclodiene insecticide banned due to its environmental persistence and bioaccumulative toxicity . Structurally, it differs from mirex by the addition of two hydrogen atoms at the 5 and 10 positions of the perchlorinated bicyclic framework, reducing its overall halogenation. This modification impacts its chemical stability, biological activity, and metabolic pathways compared to mirex and other analogs like 2,8-dihydromirex and photomirex .
Properties
CAS No. |
53207-72-0 |
|---|---|
Molecular Formula |
C10H2Cl10 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1,2,3,4,5,5,6,7,9,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decane |
InChI |
InChI=1S/C10H2Cl10/c11-2-3(12)1-4(13)6(2,15)8(17)7(3,16)5(1,14)10(19,20)9(4,8)18/h1-2H |
InChI Key |
VQYXRLFNKBMIEV-UHFFFAOYSA-N |
SMILES |
C12C3(C(C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C12C3(C(C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Other CAS No. |
67650-31-1 |
Synonyms |
5,10-dihydrogen mirex 5,10-dihydromirex 5,10-dihydromirex, (cis)-isomer 5,10-dihydromirex, stereoisomer cis-5,10-dihydromirex trans-5,10-dihydromirex |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
| Compound | Hydrogenation Sites | Chlorination Pattern | Molecular Stability |
|---|---|---|---|
| Mirex | None | Fully chlorinated | High persistence |
| This compound | 5,10 | Partially reduced | Moderate stability |
| 2,8-Dihydromirex | 2,8 | Partially reduced | Lower stability than mirex |
| Photomirex | Variable | Partially dechlorinated | Environmentally labile |
Structural isomerism significantly influences reactivity and interactions with biological targets.
Toxicity Profiles
Acute Toxicity in Rodents
| Compound | LD₅₀ (rats, dietary) | Mortality at 50 ppm (28 days) | Key Toxic Effects |
|---|---|---|---|
| Mirex | ~6 mg/kg | 30–40% | Hepatomegaly, thyroid lesions |
| This compound | Not reported | 2% inhibition* | Minimal acute toxicity |
| 2,8-Dihydromirex | ~50 ppm | 60–80% | Severe liver damage, fatty vacuolation |
| Photomirex | Comparable to mirex | Significant weight loss | Hepatocyte ballooning, thyroid collapse |
*Data from enzyme inhibition studies .
This compound exhibits markedly lower acute toxicity than 2,8-dihydromirex and mirex. In contrast, 2,8-dihydromirex caused 60–80% mortality in rats at 50 ppm, with liver and thyroid damage mirroring mirex’s effects .
Inhibition of Hepatic Enzymes at 20 µM
| Compound | % Inhibition | ID₅₀ (µM) | Target Enzyme |
|---|---|---|---|
| Chlordecone | 100% | 7 | ATPase, cytochrome P450 |
| 8-Monohydromirex | 20% | >20 | Unspecified oxidases |
| 2,8-Dihydromirex | 10% | >20 | Unspecified oxidases |
| Mirex | 10% | >20 | Unspecified oxidases |
| This compound | 2% | >20 | Unspecified oxidases |
This compound showed negligible inhibition of key metabolic enzymes, suggesting reduced bioactivity compared to mirex and its 2,8-isomer .
Environmental Persistence and Metabolism
- Mirex : Highly persistent (half-life >10 years in soil) due to full chlorination.
- 2,8-Dihydromirex : Accumulates in liver tissue dose-dependently but is metabolized faster than mirex .
- This compound: Limited data, but reduced halogenation likely enhances biodegradability.
In rats, 2,8-dihydromirex was retained in adipose tissue, while mirex showed greater hepatic accumulation . Photomirex, a photodegradation product, exhibits intermediate persistence but higher acute toxicity than this compound .
Data Tables
Table 1. Comparative Toxicity of Mirex Analogs
| Parameter | Mirex | This compound | 2,8-Dihydromirex | Photomirex |
|---|---|---|---|---|
| Acute Mortality (50 ppm) | High | Low | Very High | Moderate |
| Enzyme Inhibition | 10% | 2% | 10% | 20%* |
| Environmental Half-life | >10y | ~1–2y (estimated) | ~5y | ~3y |
*Estimated from structural analogs .
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